molecular formula C12H15N3O4 B2732129 ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate CAS No. 1219904-49-0

ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate

Cat. No. B2732129
CAS RN: 1219904-49-0
M. Wt: 265.269
InChI Key: MIBRJNFTLRWWBF-UHFFFAOYSA-N
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Description

The compound “ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazole ring, which is a class of organic compounds with a 5-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with an ethyl carbamate group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, both of which are aromatic and hence relatively stable but can undergo electrophilic substitution reactions. The carbamate group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate and related compounds have been synthesized and characterized to explore their potential applications in scientific research. For instance, a study focused on the synthesis and computational analysis of a pyrrole chalcone derivative, highlighting its potential for forming multiple interactions through hydrogen bonding, which could be foundational for developing new heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans (Singh, Rawat, & Sahu, 2014).

Chelating Properties and Antibacterial Activity The furan ring, a key structural component of this compound, has been utilized to synthesize organic ligands with remarkable chelating properties. These ligands have been tested for their antibacterial activities, offering a new avenue for the development of antibacterial agents (Patel, 2020).

Antimicrobial and Anticancer Activities Research has demonstrated the potential of furan-containing compounds for antimicrobial and anticancer activities. A notable study reported the synthesis of furan and pyran derivatives showing promising results against gram-positive and gram-negative bacteria, indicating the potential of these compounds as raw medicine sources (Sari, Aslan, Dadı, Öktemer, & Loğoğlu, 2017). Additionally, the synthesis and evaluation of compounds for their biological activities against various microorganisms and cancer cell lines have been explored, highlighting the diverse applications of furan derivatives in the field of medicinal chemistry (Zaki, Al-Gendey, & Abdelhamid, 2018).

Biobased Polyesters and Enzymatic Synthesis this compound and its derivatives have been investigated for their potential in the enzymatic synthesis of biobased polyesters. A study focusing on the polymerization of biobased rigid diols, including furan derivatives, with various diacid ethyl esters, has opened new pathways for the development of sustainable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended application. It could be studied for potential medicinal applications, or as a reagent in organic synthesis .

properties

IUPAC Name

ethyl N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-2-18-12(17)13-11-8-9(10-4-3-7-19-10)14-15(11)5-6-16/h3-4,7-8,16H,2,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBRJNFTLRWWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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